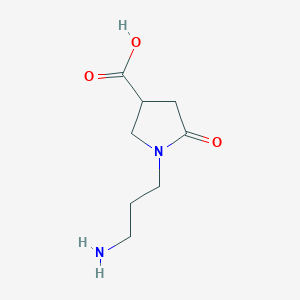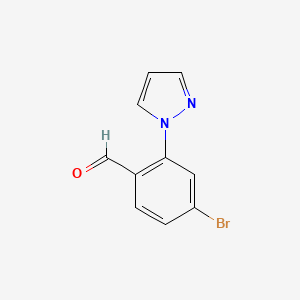
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 4-position of the benzaldehyde ring and a pyrazole ring attached to the 2-position of the benzaldehyde ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with aldehydes. For instance, the reaction of 4-bromo-2-formylbenzonitrile with hydrazine hydrate under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-(1H-pyrazol-1-YL)benzoic acid.
Reduction: 4-Bromo-2-(1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. The bromine atom and aldehyde group can also participate in chemical reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Similar structure but lacks the benzaldehyde group.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains additional alkyl groups on the pyrazole ring.
4-Bromo-3-tert-butyl-1H-pyrazole: Contains a tert-butyl group on the pyrazole ring.
Uniqueness
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both the bromine atom and the pyrazole ring attached to the benzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-bromo-2-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H |
InChI Key |
KOXQIEMPPJNQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


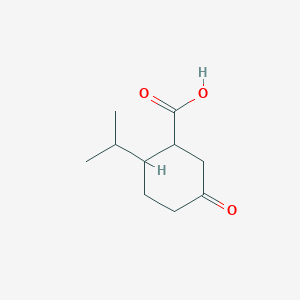


![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
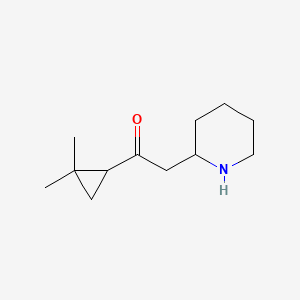

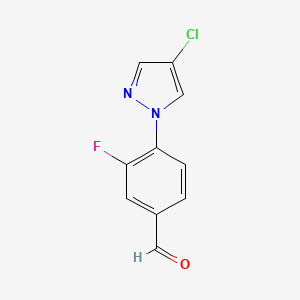

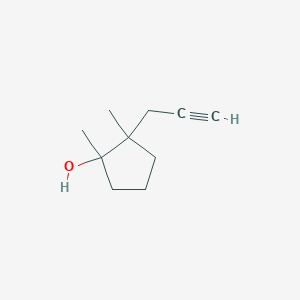
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
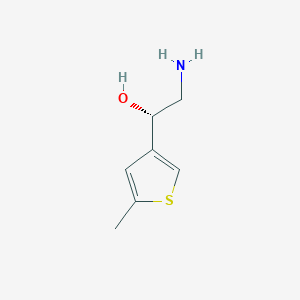
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
